3-(3-Amino-4-methoxybenzene-1-sulfonyl)prop-2-en-1-ol
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Overview
Description
3-(3-Amino-4-methoxybenzene-1-sulfonyl)prop-2-en-1-ol is an organic compound that features a benzene ring substituted with an amino group, a methoxy group, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-4-methoxybenzene-1-sulfonyl)prop-2-en-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 3-amino-4-methoxybenzene-1-sulfonyl chloride.
Reaction with Propargyl Alcohol: The sulfonyl chloride is reacted with propargyl alcohol under basic conditions to form the desired product. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(3-Amino-4-methoxybenzene-1-sulfonyl)prop-2-en-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfinyl or sulfhydryl derivatives.
Scientific Research Applications
3-(3-Amino-4-methoxybenzene-1-sulfonyl)prop-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein modification.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism by which 3-(3-Amino-4-methoxybenzene-1-sulfonyl)prop-2-en-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or proteins, leading to inhibition or modification of their activity. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-methoxybenzene-1-sulfonyl fluoride
- 3-Amino-4-methoxybenzene-1-sulfonyl chloride
- 3-Amino-4-methoxybenzene-1-sulfonamide
Uniqueness
3-(3-Amino-4-methoxybenzene-1-sulfonyl)prop-2-en-1-ol is unique due to the presence of the prop-2-en-1-ol moiety, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature may enhance its utility in specific applications, such as in the synthesis of complex organic molecules or in biological studies.
Properties
CAS No. |
554459-09-5 |
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Molecular Formula |
C10H13NO4S |
Molecular Weight |
243.28 g/mol |
IUPAC Name |
3-(3-amino-4-methoxyphenyl)sulfonylprop-2-en-1-ol |
InChI |
InChI=1S/C10H13NO4S/c1-15-10-4-3-8(7-9(10)11)16(13,14)6-2-5-12/h2-4,6-7,12H,5,11H2,1H3 |
InChI Key |
GXPYEBXQALOKTO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)C=CCO)N |
Origin of Product |
United States |
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